molecular formula C10H7Cl2NO3 B13340581 1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carbaldehyde

1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carbaldehyde

Cat. No.: B13340581
M. Wt: 260.07 g/mol
InChI Key: DLTFBOMDZOIERF-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with two chlorine atoms and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the use of the Vilsmeier-Haack reagent (POCl3/DMF) for the formylation of aromatic substrates . This method is known for its efficiency in introducing formyl groups into aromatic compounds.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(2,6-Dichloro-4-aminophenyl)cyclopropane-1-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    1-(2,6-Dichloro-4-aminophenyl)cyclopropane-1-carbaldehyde: Similar structure but with an amino group instead of a nitro group.

Uniqueness

1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the same molecule, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H7Cl2NO3

Molecular Weight

260.07 g/mol

IUPAC Name

1-(2,6-dichloro-4-nitrophenyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H7Cl2NO3/c11-7-3-6(13(15)16)4-8(12)9(7)10(5-14)1-2-10/h3-5H,1-2H2

InChI Key

DLTFBOMDZOIERF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C=O)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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